2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (molecular formula: C₂₁H₁₅IN₂OS; molecular weight: 470.33 g/mol) is a benzamide derivative featuring a 2-iodo-substituted aromatic ring and an N-linked phenyl group bearing a 6-methylbenzothiazole moiety at the para position . The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in modulating kinase activity, antimicrobial properties, and anticancer effects . This compound is structurally distinct due to its unique combination of halogenation and heterocyclic substitution, making it a candidate for exploratory pharmacological studies.
Properties
IUPAC Name |
2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-6-11-18-19(12-13)26-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAACAGLZGZKXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the coupling of the iodinated benzothiazole derivative with 4-aminobenzamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF (dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical choices.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzothiazole derivatives.
Oxidation and Reduction: Products can range from oxidized benzothiazole derivatives to reduced amine or alcohol derivatives.
Amidation and Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism by which 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkoxy Groups : The 2-iodo substituent in the target compound offers greater polarizability and van der Waals interactions compared to smaller halogens (e.g., 4-fluoro in ) or electron-donating groups (e.g., 2-methoxy in ).
Heterocyclic Modifications
Replacement of benzothiazole with benzoxazole (e.g., 2-iodo-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide) replaces sulfur with oxygen in the heterocycle . This modification reduces aromatic thioether interactions and may decrease lipophilicity, impacting membrane permeability.
Physicochemical and Spectral Comparisons
- pKa and Solubility : The 4-fluoro analog has a predicted pKa of 12.71, suggesting moderate basicity, while the target compound’s iodine atom may lower solubility compared to methoxy derivatives .
- Spectral Data : IR spectra of benzothiazole derivatives typically show C=S stretches near 1240–1255 cm⁻¹ , consistent with the target compound’s benzothiazole moiety. Absence of C=O bands in triazole tautomers (e.g., in ) contrasts with the intact benzamide carbonyl in the target compound.
Computational and Docking Insights
Molecular docking studies of related compounds (e.g., triazole-thiazole derivatives in ) reveal interactions with active-site residues via hydrogen bonding and π-π stacking. The iodine atom in the target compound may occupy hydrophobic pockets more effectively than smaller substituents, as seen in halogen-bonding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
